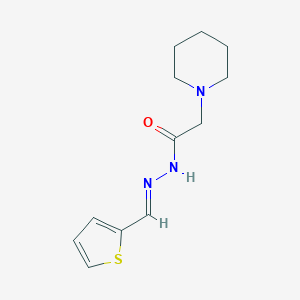![molecular formula C14H10BrNO3 B403763 6-Bromo-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 52559-37-2](/img/structure/B403763.png)
6-Bromo-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Übersicht
Beschreibung
The compound “6-Bromo-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a brominated isoquinoline derivative with a hydroxyethyl group at the 2-position and a dione group at the 1,3-positions. Isoquinoline is a heterocyclic aromatic organic compound similar to quinoline .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the isoquinoline core, followed by functionalization with the bromine, hydroxyethyl, and dione groups. The exact methods would depend on the specific reactions and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoquinoline core, which is a fused two-ring system consisting of a benzene ring and a pyridine ring . The bromine atom would be attached at the 6-position, the hydroxyethyl group at the 2-position, and the dione group at the 1,3-positions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromine atom could potentially undergo nucleophilic substitution reactions, while the dione group could participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the bromine atom would likely increase the compound’s molecular weight and could affect its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Chemosensor Development
A study by Tolpygin et al. (2012) synthesized new derivatives of the benzo[de]isoquinoline-1,3-dione system, including 6-Bromo-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, which showed high selectivity as chemosensors in determining anions. This indicates potential applications in chemical sensing and detection technologies (Tolpygin et al., 2012).
Antiviral Compound Analysis
Research by Baughman et al. (1995) on brominated derivatives of benzo[de]isoquinoline-1,3(2H)-dione, including compounds structurally related to this compound, demonstrated their potential as potent antiviral compounds. This could have implications for drug development and antiviral research (Baughman et al., 1995).
Fluorescent Material Development
A study by Yun and Lee (2017) explored the use of benzoisoquinoline-1,3-dione derivatives as electron acceptors in donor-acceptor type thermally activated delayed fluorescent (TADF) emitters. This research opens up avenues for these compounds, including this compound, in developing advanced fluorescent materials (Yun & Lee, 2017).
Fluorescent Chemosensors
Zhang et al. (2020) synthesized 1,8-naphthalimide derivatives, related to this compound, that acted as reversible colorimetric and fluorescent chemosensors for fluoride ion detection. This indicates its potential use in environmental monitoring and analysis (Zhang et al., 2020).
Nonlinear Optical Properties
Research by Abidin et al. (2013) investigated the nonlinear optical properties of a derivative of benzo[de]isoquinoline-1,3(2H)-dione, suggesting that similar compounds, including this compound, could have applications in photonic and laser technologies (Abidin et al., 2013).
Sensor and Fluorescent Dye Development
Staneva et al. (2020) synthesized a novel 1,8-naphthalimide derivative, structurally related to this compound, which showed potential as a sensor and fluorescent dye, with applications in analytical chemistry and material science (Staneva et al., 2020).
Eigenschaften
IUPAC Name |
6-bromo-2-(2-hydroxyethyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-11-5-4-10-12-8(11)2-1-3-9(12)13(18)16(6-7-17)14(10)19/h1-5,17H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYBUNRNPXLEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({4-nitrobenzyl}sulfanyl)-N'-(4-{2-[({4-nitrobenzyl}sulfanyl)acetyl]carbohydrazonoyl}benzylidene)acetohydrazide](/img/structure/B403683.png)

![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-3-(3-methylphenyl)-3-oxopropanenitrile](/img/structure/B403685.png)

![2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-hydrazono]-3-oxo-3-o-tolyl-propionitrile](/img/structure/B403687.png)
![4-[N-(4-bromophenyl)propanimidoyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B403690.png)
![methyl 2-(2-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403691.png)
![ethyl 2-(4-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403693.png)
![N-(3-{N-[2-(benzylsulfanyl)propanoyl]ethanehydrazonoyl}phenyl)-3-chlorobenzamide](/img/structure/B403694.png)
![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403698.png)
![ethyl 2-{3-nitrobenzylidene}-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403700.png)
![ethyl 2-{4-nitrobenzylidene}-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403701.png)
![ethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403702.png)